molecular formula C10H10N2O5 B112955 3-Acetamido-4-methyl-2-nitrobenzoic acid CAS No. 7356-52-7

3-Acetamido-4-methyl-2-nitrobenzoic acid

Cat. No. B112955
CAS RN: 7356-52-7
M. Wt: 238.2 g/mol
InChI Key: TXVWKWQKCFPEDJ-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

To a 70% aqueous solution of H2SO4 (100 mL) is added 3-(Acetylamino)-4-methyl-2-nitrobenzoic Acid (15) (14.30 g, 60.00 mmol), and the reaction mixture heated to about 115° C. for about 30 minutes. The mixture is then cooled to ambient temperature, added to ice water (250 mL) and held at about 0° C. for about 30 minutes. The resulting solid is filtered, washed with water (100 mL), and dried to provide 3-amino-4-methyl-2-nitrobenzoic acid (16) as a rust colored solid (7.17 g, 61% yield).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
61%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.C([NH:9][C:10]1[C:11]([N+:20]([O-:22])=[O:21])=[C:12]([CH:16]=[CH:17][C:18]=1[CH3:19])[C:13]([OH:15])=[O:14])(=O)C>>[NH2:9][C:10]1[C:11]([N+:20]([O-:22])=[O:21])=[C:12]([CH:16]=[CH:17][C:18]=1[CH3:19])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=O)O)C=CC1C)[N+](=O)[O-]
Step Two
Name
ice water
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=CC1C)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.17 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.